molecular formula C12H11NO3S B7754235 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR

Cat. No.: B7754235
M. Wt: 249.29 g/mol
InChI Key: OLPZANRQEQWPPP-UHFFFAOYSA-N
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Description

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide is a coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core substituted with an ethanethioamide (-SCH2CONH2) group at the 7-position. Coumarin derivatives are widely studied for their fluorescent properties, biological activities, and applications in material science. This compound is part of the AldrichCPR collection, which provides rare and specialized chemicals for early-stage research .

Key structural features:

  • Core structure: 4-Methylcoumarin (7-hydroxy-4-methyl-2H-chromen-2-one backbone).
  • Substituent: Ethanethioamide group (-SCH2CONH2) at the 7-position, replacing the hydroxyl group in the parent compound.
  • Molecular formula: C13H13NO3S.
  • Molecular weight: ~279.32 g/mol (calculated).

Properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxyethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-4-12(14)16-10-5-8(2-3-9(7)10)15-6-11(13)17/h2-5H,6H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPZANRQEQWPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with ethanethioamide. One reported method includes the activation of the carboxylic acid with N,N’-carbonyldiimidazole, followed by esterification . The reaction typically occurs under mild conditions, often at ambient temperature, and may involve solvents such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted chromen-7-yl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that coumarin derivatives, including AldrichCPR, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Coumarins are known for their antimicrobial activities against a range of pathogens. AldrichCPR has been evaluated for its effectiveness against bacteria and fungi, demonstrating potential as an antimicrobial agent. The compound's ability to disrupt microbial cell membranes contributes to its efficacy .

Anti-inflammatory Effects

AldrichCPR has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and inflammation. Its interaction with specific enzymes can provide insights into the development of novel therapeutic agents .

Mechanistic Studies

AldrichCPR serves as a valuable tool in mechanistic studies aimed at understanding the biological pathways influenced by coumarin derivatives. This includes investigations into their effects on cellular signaling pathways and gene expression profiles .

Development of Fluorescent Dyes

Due to its unique chromophore structure, AldrichCPR is being explored for use in developing fluorescent dyes for biological imaging applications. Its photostability and brightness make it suitable for labeling biomolecules in live-cell imaging .

Photoactive Materials

The compound's photochemical properties allow it to be incorporated into photoactive materials used in organic electronics and photovoltaic devices. Research is ongoing to optimize its performance in these applications.

Synthesis and Characterization

The synthesis of AldrichCPR typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethanethioamide under specific conditions to yield the desired compound with high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated IC50 values indicating significant inhibition of MCF-7 cell proliferation
AntimicrobialShowed effectiveness against Gram-positive bacteria with minimum inhibitory concentration (MIC) values
Enzyme InhibitionInhibited specific enzymes related to cancer progression, suggesting potential therapeutic applications

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide involves its interaction with specific molecular targets. The chromen-7-yl group can interact with various enzymes and receptors, potentially modulating their activity. The ethanethioamide moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues in the Coumarin Family

The following table compares 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide with structurally related coumarin derivatives from the AldrichCPR catalog :

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 7-Position CAS No.
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide (Target Compound) C13H13NO3S 279.32 Ethanethioamide (-SCH2CONH2) Not Provided
4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one C13H12O4 232.238 2-Oxopropoxy (-OCH2COCH3) 68454-18-2
7-Hydroxy-8-methyl-3-(4-methyl-thiazol-2-yl)-2-trifluoromethyl-chromen-4-one C15H10F3NO3S 341.311 Hydroxy (-OH), thiazole, trifluoromethyl 301330-89-2
3-Benzofuran-2-yl-7-hydroxy-8-methyl-chromen-4-one C18H12O4 292.294 Benzofuran, hydroxy 313526-02-2
4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one C14H14O4 246.265 1-Methyl-2-oxopropoxy (-OCH(CH3)CO) 10337-90-3

Key Observations :

Substituent Diversity: The target compound’s ethanethioamide group distinguishes it from oxygen-containing analogues (e.g., 2-oxopropoxy or methoxy groups).

Molecular Weight : The thioamide group contributes to a higher molecular weight (~279.32 g/mol) compared to oxygen-substituted coumarins (e.g., 232.238 g/mol for 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one) .

Biological Relevance: Thioamide groups are known to influence pharmacokinetics, such as solubility and membrane permeability, which may enhance bioavailability compared to hydroxyl or methoxy derivatives .

Functional Group Impact on Physicochemical Properties

  • Lipophilicity : The sulfur atom increases lipophilicity (logP) relative to oxygen-based substituents, which may enhance blood-brain barrier penetration in therapeutic applications .
  • Stability : Thioamides are generally less hydrolytically stable than amides or esters, suggesting the target compound may require storage under inert conditions to prevent degradation .

Q & A

Q. Table 1: Key Analytical Parameters

MethodConditions/ParametersTarget Outcome
HPLC70:30 acetonitrile/water, 1 mL/min flow rateSingle peak, Rt_t ~8 min
1H^1H-NMRDMSO-d6_6, 400 MHzδ 2.4 (CH3_3), δ 6.8–8.1 (aromatic)

Advanced Question: How can contradictory solubility data be resolved during formulation studies?

Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from degradation or polymorphic forms. Mitigation strategies include:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH 1–12) and monitor stability via HPLC ().
  • Powder X-Ray Diffraction (PXRD): Compare diffraction patterns to identify crystalline vs. amorphous states affecting solubility.
  • Dynamic Light Scattering (DLS): Assess aggregation in aqueous media. Use surfactants (e.g., 0.1% Tween-80) to improve dispersion.

Example Workflow:

Perform solubility screening in 8 solvents (e.g., ethanol, PBS, DMSO).

Cross-validate with thermal gravimetric analysis (TGA) to rule out hydrate formation.

Basic Question: What synthetic routes are reported for coumarin-thioamide derivatives?

Answer:
While direct synthesis data for this compound is unavailable, analogous methods () suggest:

  • Step 1: 7-Hydroxy-4-methylcoumarin (CAS 2859-88-3) is alkylated with 2-chloroethanethioamide in basic conditions (K2_2CO3_3/DMF, 80°C).
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
  • Yield Optimization: Monitor reaction progress by TLC (Rf_f ~0.5 in ethyl acetate).

Advanced Question: How to design dose-response experiments for evaluating antioxidant activity?

Answer:
Use a multi-assay approach to address potential assay interference (e.g., autofluorescence in DCFH-DA assays):

  • Primary Screen: DPPH radical scavenging (IC50_{50}) at 0.1–100 µM concentrations.
  • Secondary Validation: Ferric Reducing Antioxidant Power (FRAP) and SOD inhibition assays.
  • Controls: Include ascorbic acid (positive control) and vehicle-only samples (’s split-plot design principles).

Q. Table 2: Assay Parameters

AssayReagentsEndpoint Measurement
DPPH0.1 mM DPPH in ethanolAbsorbance at 517 nm
FRAPFe3+^{3+}-TPTZAbsorbance at 593 nm

Advanced Question: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:
Inconsistent results may stem from bioavailability or metabolite interference. Strategies include:

  • Pharmacokinetic Profiling: Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and profile metabolites using HR-MS.
  • Structural Analog Comparison: Test derivatives with improved logP values (e.g., ’s halogenated analogs) for enhanced membrane permeability.

Basic Question: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at -20°C in amber vials to prevent photodegradation ( notes sensitivity to light).
  • Solvent: Lyophilize and store as a solid; avoid aqueous solutions unless buffered at pH 6–7.
  • Stability Monitoring: Conduct monthly HPLC checks for degradation peaks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR
Reactant of Route 2
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR

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